Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways . For instance, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones was achieved by the molecular hybridization method .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques . The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions during their synthesis . For example, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involved reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques . For instance, the yield, melting point, and IR, NMR, and MS spectra of the compounds were determined .Scientific Research Applications
Antimycobacterial Activity
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, including derivatives similar to the compound , have been identified as promising anti-mycobacterial chemotypes. Studies have shown that certain compounds within this group exhibit potent activity against Mycobacterium tuberculosis, with some having minimal cytotoxicity, making them potential candidates for anti-tubercular therapies (Pancholia et al., 2016).
Antimicrobial Properties
Research has also delved into the antimicrobial properties of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones. For instance, derivatives synthesized from amino substituted benzothiazoles demonstrated modest activity against various bacterial and fungal strains (Patel et al., 2011).
Synthesis and Anticancer Activity
In the realm of anticancer research, compounds like the one have been synthesized and tested for their effectiveness. For example, a study explored thiophene containing 1,3-diarylpyrazole derivatives and their inhibitory effects on various human cancer cells (Inceler et al., 2013).
Catalytic Applications
The compound's derivatives have also been investigated for their catalytic properties. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated high catalytic activity and improved stability for oxidation reactions (Ghorbanloo & Alamooti, 2017).
Corrosion Inhibition
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and similar compounds have been assessed for their role in corrosion inhibition. Specific benzothiazole derivatives showed significant inhibition efficiency against steel corrosion, indicating their potential use as corrosion inhibitors (Hu et al., 2016).
Quantum Chemical Analysis
These compounds have been subjects of quantum chemical studies, which help in understanding their structural properties and interaction mechanisms with receptors, contributing to the development of pharmacologically active compounds (Shim et al., 2002).
Mechanism of Action
The mechanism of action of benzothiazole derivatives is related to their anti-tubercular activity . They have been found to exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs . The mechanism of resistance of anti-TB drugs is also incorporated in this review .
Safety and Hazards
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2.ClH/c22-14(16-6-3-11-24-16)12-20-7-9-21(10-8-20)18(23)17-19-13-4-1-2-5-15(13)25-17;/h1-6,11,14,22H,7-10,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMETXCIVKGIHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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